Picoprazole - 78090-11-6

Picoprazole

Catalog Number: EVT-320803
CAS Number: 78090-11-6
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Picoprazole is a proton pump inhibitor that primarily targets the hydrogen-potassium ATPase enzyme, which is crucial for gastric acid secretion. This compound has been extensively studied for its potential in treating various acid-related disorders, including gastroesophageal reflux disease and peptic ulcer disease. Its mechanism of action involves the irreversible inhibition of gastric acid secretion, making it a vital therapeutic agent in gastroenterology .

Source and Classification

Picoprazole is classified under the category of benzimidazole derivatives. It is recognized for its specific action on the gastric proton pump and is structurally related to other well-known proton pump inhibitors, such as omeprazole and pantoprazole. The compound's chemical identity is denoted by the CAS number 78090-11-6, and it has been the subject of various pharmacological studies aimed at elucidating its efficacy and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of picoprazole involves several key steps that optimize the benzimidazole structure. The process typically begins with the formation of a thioether intermediate, which is then oxidized to yield the final product. One common synthetic route includes:

  1. Formation of Benzimidazole: The initial step often involves the reaction of 2-mercaptobenzimidazole with an appropriate alkylating agent.
  2. Oxidation: The thioether intermediate can be oxidized using reagents such as sodium hypochlorite or hydrogen peroxide to form sulfoxides.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain picoprazole in high purity .

This synthetic pathway highlights the importance of controlling reaction conditions, such as pH and temperature, to maximize yield and minimize byproducts.

Molecular Structure Analysis

Structure and Data

Picoprazole has a complex molecular structure characterized by its benzimidazole core, which is essential for its biological activity. The molecular formula for picoprazole is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 345.39 g/mol.

  • Key Structural Features:
    • Benzimidazole Ring: Provides a platform for proton pump inhibition.
    • Sulfur Atom: Present in the thioether functional group, which plays a role in its reactivity.
    • Pyridine Substituent: Enhances the compound's pharmacokinetic properties.

The three-dimensional conformation of picoprazole allows it to effectively bind to the hydrogen-potassium ATPase enzyme, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Picoprazole undergoes various chemical reactions that are significant for its synthesis and functionalization:

  • Oxidation: Converts thioethers to sulfoxides or sulfones, which can affect the compound's biological activity.
  • Reduction: Sulfoxides can be reduced back to sulfides under certain conditions.
  • Substitution Reactions: These can occur on both the benzimidazole and pyridine rings, allowing for structural modifications that may enhance efficacy or reduce side effects.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction reactions .

Mechanism of Action

Picoprazole operates by covalently binding to the hydrogen-potassium ATPase enzyme located on the secretory surface of gastric parietal cells. This binding inhibits both basal and stimulated gastric acid secretion effectively. The compound's binding results in a prolonged reduction of gastric acidity, providing therapeutic relief from acid-related disorders.

  • Inhibition Mechanism: The IC50 value for picoprazole is approximately 3.1±0.4μM3.1\pm 0.4\mu M, indicating its potency as a proton pump inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Picoprazole typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Picoprazole exhibits stability under acidic conditions but may degrade under extreme pH levels.
  • Melting Point: The melting point ranges around 140145140-145 °C, indicating good thermal stability.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Picoprazole has several applications across different fields:

  • Pharmaceutical Research: Used as a model compound to study proton pump inhibition mechanisms.
  • Clinical Applications: Primarily employed in treating gastroesophageal reflux disease and peptic ulcer disease due to its effective acid suppression capabilities.
  • Drug Development: Investigated for potential formulations that enhance bioavailability and therapeutic efficacy .
Introduction to Picoprazole

Historical Context and Discovery of Substituted Benzimidazoles

The discovery journey toward effective acid suppression therapeutics accelerated in the 1970s when researchers at AB Hässle (later AstraZeneca) identified the gastric proton pump (H⁺/K⁺ ATPase) as the final common pathway for acid secretion. This breakthrough established an ideal pharmacological target independent of secretory stimuli. The subsequent screening program focused on pyridylthioacetamide derivatives revealed unexpected gastric acid inhibition properties in timoprazole, an antiviral candidate repurposed as an anti-secretory agent with an unknown mechanism [1].

Timoprazole, the prototype benzimidazole, demonstrated potent acid suppression but exhibited concerning toxicological profiles including thyroid and thymic toxicity in animal models. Medicinal chemists systematically addressed these limitations through strategic molecular modifications:

  • Introduction of electron-donating substituents: Particularly at the benzimidazole 6-position (methoxy group) to enhance stability
  • Benzimidazole ring substitution: To eliminate iodine uptake inhibition responsible for thyroid effects
  • Sulfinyl linkage optimization: To improve acid activation characteristics

Table 1: Evolution from Timoprazole to Picoprazole to Omeprazole

CompoundKey Structural FeaturesToxicity ResolutionDevelopment Timeline
TimoprazoleUnsubstituted benzimidazole; pyridylmethylsulfinyl backboneBaseline toxicity profileEarly 1970s
Picoprazole5,6-Dimethoxy benzimidazole substitutionThyroid toxicity resolved~1976
Omeprazole5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] benzimidazoleThymic toxicity resolved1979

This systematic optimization yielded picoprazole around 1976, which retained potent antisecretory activity while eliminating the iodine uptake inhibition that caused thyroid toxicity in the parent compound. Picoprazole thus represented the first clinically viable benzimidazole derivative with targeted gastric effects, though thymic toxicity concerns would necessitate further refinement [1] [10].

Picoprazole as a Proto-Proton Pump Inhibitor (PPI) in Gastric Acid Modulation

Picoprazole functioned through a novel pharmacological mechanism fundamentally distinct from previously available antisecretory agents. Unlike receptor-targeted approaches (e.g., histamine H₂-antagonists), picoprazole exerted its effects directly on the parietal cell proton pump through covalent modification:

  • Prodrug activation: Converted to active sulfenamide species in the acidic secretory canaliculi
  • Cysteine targeting: Formed disulfide bonds with cysteine residues (specifically Cys813 and Cys822) on the α-subunit of H⁺/K⁺ ATPase
  • Irreversible inhibition: Achieved prolonged antisecretory effect (24+ hours) due to requirement for new pump synthesis

The molecular pharmacology revealed that picoprazole's acid-catalyzed transformation generated a tetracyclic sulfenamide configuration, creating a planar structure that bound irreversibly to the proton pump. This mechanism provided stimulus-independent acid suppression regardless of whether secretion was triggered by gastrin, histamine, or acetylcholine [1] [4].

Table 2: Picoprazole's Pharmacodynamic Profile Compared to Subsequent PPIs

ParameterPicoprazoleOmeprazolePantoprazole
Target EngagementH⁺/K⁺ ATPase cysteine residuesH⁺/K⁺ ATPase cysteine residuesH⁺/K⁺ ATPase cysteine residues
Activation pH Threshold<4.0<3.0<3.0
Binding ReversibilityIrreversibleIrreversibleIrreversible
Duration of Action~24 hours24+ hours24+ hours
Acid Inhibition (%)~70-80%>90%>90%

Clinical investigations demonstrated picoprazole's dose-dependent inhibition of both basal and stimulated acid secretion, with more profound effects than histamine H₂-receptor antagonists. However, its suboptimal pharmacokinetics – particularly relatively slow activation kinetics at higher pH – limited its clinical utility compared to successors. The compound's true significance resided in validating the therapeutic principle that targeted proton pump inhibition represented a viable and superior approach to gastric acid suppression [1] [4] [10].

Significance in the Evolution of Anti-Secretory Pharmacotherapies

Picoprazole occupies a unique transitional position in gastroenterological pharmacology, serving as the crucial bridge between early antisecretory agents and modern proton pump inhibitors. Its contributions to therapeutic evolution are manifold:

  • Proof-of-concept validation: Picoprazole provided the first clinical demonstration that selective H⁺/K⁺ ATPase inhibition was achievable in humans, establishing the fundamental principle that would define the PPI class.

  • Structure-activity relationship (SAR) foundation: The compound's benzimidazole-pyridine core with connecting methylsulfinyl group established the essential pharmacophore for all subsequent PPIs. Optimization of this scaffold led directly to omeprazole (launched 1988), lansoprazole (1991), pantoprazole (1994), and others.

  • Toxicity-resolution paradigm: Picoprazole's development demonstrated how systematic benzimidazole substitution could eliminate off-target effects while preserving therapeutic activity, providing the template for future safety optimization.

  • Prodrug activation understanding: Research on picoprazole elucidated the acid-catalyzed conversion to active sulfenamides, informing the enteric coating strategies essential for later oral formulations.

  • Chemical stability benchmarks: While picoprazole itself had pH stability limitations, these very shortcomings drove innovations in molecular design that yielded more stable analogs like pantoprazole with enhanced shelf-life and bioavailability [1] [4] [6].

The compound's direct clinical application was limited and relatively short-lived, as the superior pharmacokinetic profile of omeprazole (particularly its more favorable pKa allowing enhanced parietal cell accumulation) quickly supplanted picoprazole after 1979. Nevertheless, picoprazole's molecular architecture directly enabled the development of $30+ billion PPI therapeutic class that would dominate acid-related disorder treatment for decades. The transition from picoprazole to omeprazole represented perhaps the most clinically impactful case study in rational drug design during the late 20th century [1] [4] [10].

Properties

CAS Number

78090-11-6

Product Name

Picoprazole

IUPAC Name

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

ASSMECARUIRCML-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C

Synonyms

2-((2-(3-methyl)pyridyl-methyl)sulfinyl)-5-methoxycarbonyl-6-methylbenzimidazole
H 149-94
picoprazole

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.